molecular formula C22H18ClN3O3S B4211919 N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide

N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide

Cat. No.: B4211919
M. Wt: 439.9 g/mol
InChI Key: JNWXNGHMDUWCEN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide is a complex organic compound that belongs to the class of imidazolidinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, phenylacetic acid, and thiophene derivatives. The synthesis may involve the following steps:

    Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thienylmethyl group: This step may involve a Friedel-Crafts alkylation reaction using a thiophene derivative.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for ring formation and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide: Lacks the thienylmethyl group.

    N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(2-furylmethyl)-4-imidazolidinyl]acetamide: Contains a furylmethyl group instead of a thienylmethyl group.

Uniqueness

N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide is unique due to the presence of the thienylmethyl group, which may impart specific biological activities and chemical properties that are different from similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c23-15-8-10-16(11-9-15)24-20(27)13-19-21(28)26(17-5-2-1-3-6-17)22(29)25(19)14-18-7-4-12-30-18/h1-12,19H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWXNGHMDUWCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide
Reactant of Route 5
N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide
Reactant of Route 6
N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide

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